molecular formula C22H16N2O2 B2686745 1-Oxo-N,2-diphenylisoquinoline-4-carboxamide CAS No. 2365419-39-0

1-Oxo-N,2-diphenylisoquinoline-4-carboxamide

Cat. No.: B2686745
CAS No.: 2365419-39-0
M. Wt: 340.382
InChI Key: UAWYZWDAWQBMET-UHFFFAOYSA-N
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Description

1-Oxo-N,2-diphenylisoquinoline-4-carboxamide is an isoquinoline derivative characterized by:

  • A 1-oxo (keto) group at position 1.
  • N-phenyl and 2-phenyl substituents on the isoquinoline core.
  • A carboxamide group at position 4, with the amide nitrogen linked to a phenyl group.

This compound (CAS MFCD32065729) is reported with a purity of 96% and is cataloged under the identifier OT-4758 in commercial chemical databases .

Properties

IUPAC Name

1-oxo-N,2-diphenylisoquinoline-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H16N2O2/c25-21(23-16-9-3-1-4-10-16)20-15-24(17-11-5-2-6-12-17)22(26)19-14-8-7-13-18(19)20/h1-15H,(H,23,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UAWYZWDAWQBMET-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)NC(=O)C2=CN(C(=O)C3=CC=CC=C32)C4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H16N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

340.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

The synthesis of 1-Oxo-N,2-diphenylisoquinoline-4-carboxamide typically involves multi-step organic reactions. One common synthetic route includes the condensation of isoquinoline derivatives with benzoyl chloride, followed by cyclization and subsequent functional group modifications . The reaction conditions often involve the use of organic solvents such as dichloromethane or toluene, and catalysts like triethylamine or pyridine to facilitate the reactions.

Industrial production methods for this compound are less documented, but they likely follow similar synthetic routes with optimizations for scale-up, such as the use of continuous flow reactors and automated synthesis platforms to enhance yield and purity.

Chemical Reactions Analysis

1-Oxo-N,2-diphenylisoquinoline-4-carboxamide undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of corresponding quinoline derivatives.

    Reduction: Reduction reactions using agents like lithium aluminum hydride or sodium borohydride can convert the carbonyl group to a hydroxyl group, forming alcohol derivatives.

The major products formed from these reactions depend on the specific reagents and conditions used, but they generally include modified isoquinoline derivatives with altered functional groups.

Scientific Research Applications

1-Oxo-N,2-diphenylisoquinoline-4-carboxamide has several scientific research applications:

Mechanism of Action

The mechanism of action of 1-Oxo-N,2-diphenylisoquinoline-4-carboxamide involves its interaction with specific molecular targets and pathways. While detailed studies are limited, it is believed that the compound can bind to certain enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved are subjects of ongoing research .

Comparison with Similar Compounds

Comparison with Structural Analogs

Isoquinoline Carboxamide Derivatives

The following table compares 1-oxo-N,2-diphenylisoquinoline-4-carboxamide with structurally similar isoquinoline-based carboxamides:

Compound Name Substituents Molecular Formula Molecular Weight Key Properties/Data Reference
This compound N-Ph, 2-Ph, 1-oxo C₂₃H₁₆N₂O₂ 352.39 Purity: 96% (OT-4758)
N,N-Dimethyl-1-oxo-2-phenylisoquinoline-4-carboxamide N-Me₂, 2-Ph, 1-oxo C₁₈H₁₆N₂O₂ 292.33 CAS 477850-80-9
N-(4-Chlorophenyl)-1-oxo-2-phenylisoquinoline-4-carboxamide N-(4-Cl-Ph), 2-Ph, 1-oxo C₂₃H₁₅ClN₂O₂ 386.83 CAS 477850-82-1
N-[4-(Dimethylamino)phenyl]-2,3-bis(4-methoxyphenyl)-1-oxo-isoquinoline-4-carboxamide Complex aryl substitutions C₃₂H₃₁N₃O₄ 521.61 CAS 1024289-66-4
Key Observations:
  • Substituent Effects: The N-phenyl group in the target compound contrasts with N-methyl (e.g., N,N-dimethyl analog) or N-(4-chlorophenyl) moieties in analogs. The 2-phenyl group is conserved across analogs, suggesting its role in stabilizing the isoquinoline core.
  • Molecular Weight : The target compound (352.39 g/mol) is intermediate in size compared to simpler analogs (e.g., 292.33 g/mol for the N,N-dimethyl derivative) and more complex derivatives (e.g., 521.61 g/mol for the trisubstituted analog) .

Comparison with Quinolone Carboxamides

Quinolone-3-carboxamides, though structurally distinct due to their quinoline core, share functional similarities:

Compound Name Core Structure Substituents Key Biological Activity Reference
Tasquinimod Quinoline-3-carboxamide 4-HO, 5-MeO, N-Me, N-(4-CF₃-Ph) Immunomodulatory, anticancer
Roquinimex (Linomide) Quinoline-3-carboxamide 4-HO, N-Me, N-Ph Immunomodulatory
Target Compound Isoquinoline-4-carboxamide 1-oxo, N-Ph, 2-Ph Underexplored (limited data)
Key Observations:
  • Core Structure Differences: The isoquinoline core in the target compound introduces a fused benzene ring at positions 1–2, contrasting with the quinoline core (fused at positions 2–3). This difference may lead to distinct electronic profiles and biological target preferences .
  • Biological Activity: Quinolone-3-carboxamides like tasquinimod are well-studied for immunomodulatory and anticancer activities, whereas biological data for isoquinoline-4-carboxamides remain sparse .

Physicochemical Properties

Limited data are available for the target compound, but inferences can be drawn from analogs:

  • Melting Points: Analogous isoquinoline derivatives (e.g., compound 9 in ) exhibit melting points of 127–128°C, suggesting moderate thermal stability .
  • Solubility: The presence of phenyl groups may reduce aqueous solubility compared to polar derivatives (e.g., hydroxylated quinolones) .

Biological Activity

1-Oxo-N,2-diphenylisoquinoline-4-carboxamide (CAS Number: 2365419-39-0) is a chemical compound with significant potential in medicinal chemistry due to its diverse biological activities. With a molecular formula of C22H16N2O2 and a molecular weight of 340.38 g/mol, this compound has been explored for its antimicrobial, anticancer, and anti-inflammatory properties. This article delves into the biological activity of this compound, supported by relevant research findings and data tables.

Chemical Structure and Synthesis

The synthesis of this compound typically involves multi-step organic reactions, including the condensation of isoquinoline derivatives with benzoyl chloride followed by cyclization. The compound serves as a building block for more complex organic molecules and heterocycles.

Anticancer Properties

Research indicates that derivatives of this compound exhibit promising anticancer activities. For instance, studies have demonstrated that certain isoquinoline derivatives can inhibit poly(ADP-ribose) polymerase (PARP), an enzyme critical for DNA repair in cancer cells. In vitro tests showed that some compounds achieved over 80% inhibition of PARP1 at concentrations as low as 1 µM, with IC50 values reaching the nanomolar range .

Compound% Inhibition at 1 µMIC50 (nM)
3l85.2156
OlaparibReferenceVaried

These findings suggest that modifications to the structure can significantly enhance the potency of these compounds against cancer cell lines.

Antimicrobial Activity

In addition to anticancer effects, preliminary studies have indicated that this compound may possess antimicrobial properties. While specific data on its efficacy against various pathogens are still being gathered, the compound's structural features suggest potential activity against both Gram-positive and Gram-negative bacteria.

Anti-inflammatory Effects

Recent studies have also explored the anti-inflammatory potential of related compounds. For example, derivatives similar to this compound were found to inhibit the release of proinflammatory cytokines such as IL-6 and TNF-α in various cell lines. This suggests a potential role in treating inflammation-related diseases .

Case Studies

A notable case study involved testing a series of isoquinoline derivatives for their inhibitory effects on PARP enzymes. The lead compound demonstrated significant inhibition and favorable pharmacokinetic properties in vivo, indicating its potential as an effective therapeutic agent against cancer .

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